molecular formula C11H6F3N3O3S B3025685 N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide CAS No. 1245814-52-1

N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide

Cat. No. B3025685
M. Wt: 317.25 g/mol
InChI Key: HKCGJKNZQDBZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide, commonly referred to as NTB, is a synthetic compound that has been studied for its potential applications in scientific research. NTB is a member of the nitrobenzamide family, which is a class of molecules characterized by the presence of a nitro group attached to a benzamide moiety. NTB has been used in a variety of research applications, such as in the synthesis of other compounds, as a catalyst, and as a reagent. In addition, NTB has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Antiparasitic Activity

N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide, also known as nitazoxanide (NTZ), demonstrates broad-spectrum activity against various helminths, protozoa, and enteric bacteria infecting animals and humans. Studies have shown its efficacy against Neospora caninum tachyzoites in vitro and highlighted the potential for antiparasitic activity independent of the nitro group. Modifications to the drug, such as replacing the nitro group or altering the positioning of methyl groups on the salicylate ring, can impact its antiparasitic effectiveness, suggesting that mechanisms other than the proposed mode of action might be responsible for NTZ's broad antiparasitic activity (Esposito et al., 2005).

Activity Against Intracellular and Extracellular Protozoan Parasites

Research on NTZ and its derivatives, thiazolides, has revealed their effectiveness against various intracellular and extracellular protozoan parasites. Thiazolides, modified versions of NTZ, have shown potential in targeting different metabolic pathways specific to intracellular and extracellular pathogens, contributing to their broad range of activities. This versatility makes them suitable for targeting a variety of parasites and bacteria, both anaerobic and microaerophilic (Hemphill et al., 2007).

Giardia lamblia Nitroreductase Interaction

NTZ has been shown to interact with Giardia lamblia nitroreductase (GlNR1), a critical factor in its antigiardial activity. The inhibition of GlNR1 by NTZ and other thiazolides supports the potential role of these drugs in treating infections caused by Giardia lamblia, a significant cause of gastrointestinal disease worldwide (Müller et al., 2007).

Pharmacokinetic Properties and Tumor Targeting

Recent studies have also explored the pharmacokinetic properties and potential tumor-targeting capabilities of NTZ. The development of laser-responsive liposomes for selective tumor targeting of NTZ nanoparticles represents a promising avenue for cancer treatment, leveraging NTZ's bioavailability and pharmacokinetic profile (Darwish et al., 2018).

properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O3S/c12-11(13,14)7-3-1-6(2-4-7)9(18)16-10-15-5-8(21-10)17(19)20/h1-5H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCGJKNZQDBZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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